4-ethoxy-3-ethoxycarbonylbenzoic acid
Overview
Description
4-ethoxy-3-ethoxycarbonylbenzoic acid is an organic compound with the molecular formula C11H12O5. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with ethoxy and ethoxycarbonyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-ethoxycarbonylbenzoic acid typically involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The general reaction scheme is as follows:
4-Hydroxybenzoic acid+EthanolH2SO44-Ethoxy-3-ethoxycarbonylbenzoic acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-ethoxycarbonylbenzoic acid undergoes various chemical reactions, including:
Esterification: The compound can be further esterified with different alcohols to form a variety of esters.
Hydrolysis: In the presence of a strong acid or base, the ester groups can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Esterification: Sulfuric acid or hydrochloric acid as catalysts, reflux conditions.
Hydrolysis: Sodium hydroxide or hydrochloric acid, elevated temperatures.
Substitution: Various nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products
Hydrolysis: 4-hydroxybenzoic acid and ethanol.
Substitution: Depending on the nucleophile used, products can include 4-amino-3-ethoxycarbonylbenzoic acid or 4-thio-3-ethoxycarbonylbenzoic acid.
Scientific Research Applications
4-ethoxy-3-ethoxycarbonylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-ethoxycarbonylbenzoic acid depends on the specific application and the chemical environment. In general, the compound can act as a precursor to other active molecules through hydrolysis or substitution reactions. The ethoxy and ethoxycarbonyl groups can be cleaved or modified to release active species that interact with biological targets or participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-ethoxybenzoic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain chemical reactions.
3-ethoxycarbonylbenzoic acid: Lacks the ethoxy group, which can affect its reactivity and applications.
4-hydroxybenzoic acid: The parent compound, which can be modified to produce various derivatives, including 4-ethoxy-3-ethoxycarbonylbenzoic acid.
Uniqueness
This compound is unique due to the presence of both ethoxy and ethoxycarbonyl groups on the benzene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler analogs. The compound’s ability to undergo esterification, hydrolysis, and substitution reactions makes it a valuable intermediate in organic synthesis and industrial processes.
Properties
Molecular Formula |
C12H14O5 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-ethoxy-3-ethoxycarbonylbenzoic acid |
InChI |
InChI=1S/C12H14O5/c1-3-16-10-6-5-8(11(13)14)7-9(10)12(15)17-4-2/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
GOWFOGHZBRUIAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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